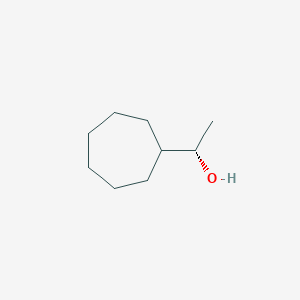

(1S)-1-cycloheptylethan-1-ol

Description

(1S)-1-Cycloheptylethan-1-ol is a chiral secondary alcohol characterized by a cycloheptane ring attached to the chiral carbon of ethanol. The cycloheptyl substituent introduces steric bulk and unique conformational properties, distinguishing it from smaller cycloalkyl or aromatic analogs. Its (S)-enantiomer configuration is critical for applications in asymmetric synthesis or catalysis.

Properties

IUPAC Name |

(1S)-1-cycloheptylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACFFEJPHIAXMP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-cycloheptylethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-cycloheptylethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

On an industrial scale, the production of (1S)-1-cycloheptylethan-1-ol may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogen gas and elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-cycloheptylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-cycloheptylethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can convert it into the corresponding alkane, cycloheptylethane, using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products

Oxidation: (1S)-1-cycloheptylethanone

Reduction: Cycloheptylethane

Substitution: Various alkyl halides depending on the substituting reagent used.

Scientific Research Applications

(1S)-1-cycloheptylethan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a model substrate in enzymatic studies to understand stereospecific reactions.

Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.

Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.

Mechanism of Action

The mechanism of action of (1S)-1-cycloheptylethan-1-ol in chemical reactions involves its interaction with various reagents and catalysts. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The cycloheptyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Notes:

- Cycloheptyl vs.

- Aromatic vs. Alicyclic: 1-Phenylethan-1-ol exhibits higher volatility and lower melting points due to weaker intermolecular forces compared to alicyclic alcohols .

Enzymatic Oxidation

1-Phenylethan-1-ol is a well-studied substrate for enantioselective oxidation by engineered cholesterol oxidases, yielding ketones with high enantiomeric excess . In contrast, alicyclic alcohols like (1S)-1-cycloheptylethan-1-ol may exhibit slower reaction kinetics due to steric hindrance, though direct studies are absent in the provided evidence.

Hazard Profiles

- 1-Phenylethan-1-ol : Classified under Canadian WHMIS as irritant (eye/skin); requires safety goggles and proper ventilation .

- Dodecan-1-ol : Low acute toxicity but poses environmental risks due to persistence in aquatic systems .

- (1S)-1-Cycloheptylethan-1-ol: No specific hazard data available. Standard precautions for secondary alcohols (e.g., flammability, irritancy) are recommended.

Solubility and Industrial Relevance

Biological Activity

(1S)-1-cycloheptylethan-1-ol is a cyclic alcohol that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(1S)-1-cycloheptylethan-1-ol is characterized by a cycloheptane ring with an alcohol functional group. Its molecular formula is , and it has a molecular weight of approximately 140.23 g/mol. The presence of the cycloheptane structure may influence its biological interactions, particularly in terms of receptor binding and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that (1S)-1-cycloheptylethan-1-ol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance, a study reported the minimum inhibitory concentration (MIC) values against common pathogens, suggesting its potential as a therapeutic agent in treating infections.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

The compound's effectiveness against these pathogens highlights its potential in developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Properties

In addition to antimicrobial activity, (1S)-1-cycloheptylethan-1-ol has shown promise in cancer research. Preliminary studies suggest it may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. A case study involving prostate cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability.

The biological activity of (1S)-1-cycloheptylethan-1-ol can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the cycloheptane structure may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The alcohol functional group may interact with key enzymes involved in metabolic pathways, disrupting cellular functions.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of (1S)-1-cycloheptylethan-1-ol against various strains of bacteria and fungi. This study utilized both disk diffusion and broth microdilution methods to assess the compound's effectiveness.

Results :

- The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- It was particularly effective against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance.

Anticancer Activity Investigation

Another study focused on the anticancer effects of (1S)-1-cycloheptylethan-1-ol on human prostate cancer cells. The findings indicated that the compound significantly reduced cell proliferation and induced apoptosis through caspase activation.

Key Findings :

- Caspase Activation : Increased levels of activated caspases were observed, indicating that (1S)-1-cycloheptylethan-1-ol triggers programmed cell death.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest, preventing further progression through the cell cycle.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.